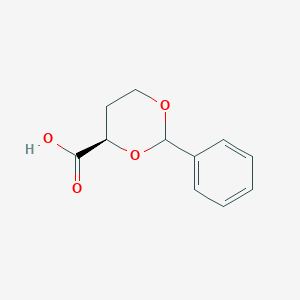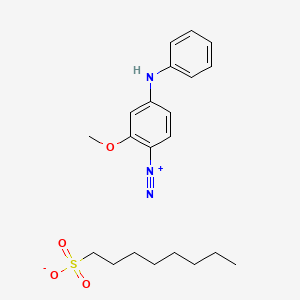
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is a diazonium salt that features an aniline group, a methoxy group, and an octane-1-sulfonate group. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate typically involves the diazotization of 4-anilino-2-methoxyaniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Sulfonation: The diazonium salt is then reacted with octane-1-sulfonic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be prone to decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The diazonium group can be replaced by other electrophiles, such as halogens or nitro groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.
Coupling Reactions: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, electrophiles, and reducing agents, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Anilino-2-methoxybenzenediazonium chloride
- 4-Anilino-2-methoxybenzenediazonium tetrafluoroborate
- 4-Anilino-2-methoxybenzenediazonium sulfate
Uniqueness
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is unique due to the presence of the octane-1-sulfonate group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of certain dyes and pigments.
Eigenschaften
CAS-Nummer |
627888-12-4 |
|---|---|
Molekularformel |
C21H29N3O4S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-anilino-2-methoxybenzenediazonium;octane-1-sulfonate |
InChI |
InChI=1S/C13H12N3O.C8H18O3S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-2-3-4-5-6-7-8-12(9,10)11/h2-9,15H,1H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
InChI-Schlüssel |
SBGHJIDDZLQRPJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)[O-].COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
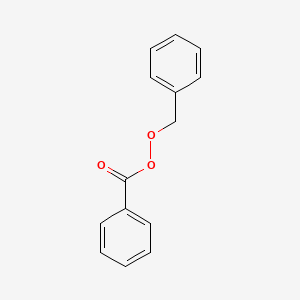
![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
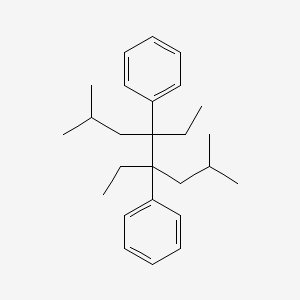


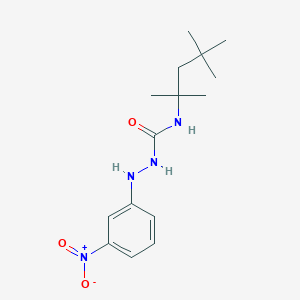

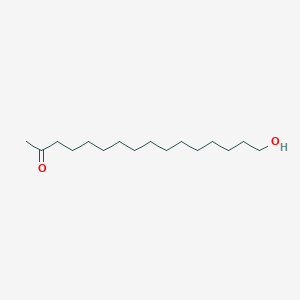
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)

